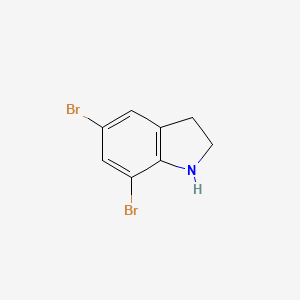

5,7-Dibromoindoline

Description

Significance of Indoline (B122111) Core Structures in Chemical Synthesis and Materials Science

The indoline core, also known as 2,3-dihydroindole, is a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a wide array of natural products and pharmacologically active synthetic molecules. The rigid, bicyclic structure of indoline provides a well-defined three-dimensional framework that can be functionalized to interact with various biological receptors and enzymes. Many alkaloids, a class of naturally occurring compounds with potent biological activities, feature the pyrroloindoline ring system, a structure closely related to and often synthesized from indoline derivatives.

In chemical synthesis, the indoline framework serves as a versatile intermediate. Its partially saturated nature allows for stereoselective modifications at the C2 and C3 positions, enabling the construction of complex polycyclic systems. Furthermore, the aromatic portion of the molecule can be functionalized through electrophilic substitution or cross-coupling reactions, offering numerous pathways for creating diverse molecular libraries for drug discovery.

Beyond pharmaceuticals, indoline derivatives are finding applications in materials science. Their inherent electronic properties make them suitable components for organic light-emitting diodes (OLEDs), dyes, and other functional materials where charge transport and photophysical properties are crucial.

Overview of Halogenated Indoline Derivatives in Chemical Literature

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. Introducing halogen atoms, such as bromine, onto an indoline core can profoundly influence its biological activity, lipophilicity, metabolic stability, and binding affinity to target proteins. Bromoindoles and bromoindolines, for instance, are found in a variety of marine natural products that exhibit interesting biological profiles.

In synthetic chemistry, halogen atoms serve two primary purposes. Firstly, they act as blocking groups, directing further chemical modifications to other specific positions on the molecule by preventing undesired side reactions. Secondly, they function as synthetic handles for further elaboration. Bromine atoms are particularly useful in this regard, as they readily participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. This allows chemists to attach a wide variety of other functional groups to the indoline scaffold, greatly expanding its structural diversity. Research has shown that in certain reactions, employing 5-bromoindoline or 5,7-dibromoindoline leads to satisfactory yields because the bromine atoms block the undesired alkylation of the aromatic ring and slow the oxidation of the indoline to an indole (B1671886). nih.govacs.org

Scope and Research Gaps Pertaining to this compound

The current body of academic literature indicates that this compound is primarily utilized as a strategic starting material or intermediate in organic synthesis. Its dibrominated pattern is exploited to prevent unwanted electrophilic substitution on the benzene (B151609) ring during reactions at the nitrogen atom or other parts of the molecule. For example, it has been successfully employed in Lewis acid-catalyzed reactions to produce functionalized pyrroloindolines. nih.govacs.org It has also been identified as a byproduct in certain deaminative cyclization reactions. rsc.org

Despite its utility, the research landscape for this compound itself remains narrowly focused. This points to several potential research gaps:

Limited Synthetic Exploitation: While the bromine atoms are used as blocking groups, there is a noticeable lack of studies where they are subsequently used as handles for further functionalization directly on the this compound core. A systematic exploration of its participation in various cross-coupling reactions could unlock a vast chemical space of novel indoline derivatives.

Comparative Reactivity Studies: There is a scarcity of research directly comparing the reactivity of this compound with its other dibrominated isomers (e.g., 4,6-dibromoindoline, 5,6-dibromoindoline). Such studies would provide valuable insights into how the bromine substitution pattern influences the electronic properties and reactivity of the indoline system.

Applications in Materials Science: The potential of this compound as a precursor for novel dyes, polymers, or electronic materials is largely unexplored. Its specific substitution pattern could lead to materials with unique photophysical or conductive properties.

Biological Profiling: Comprehensive screening of this compound and its simple derivatives for biological activity is not widely reported. While it serves as a building block for more complex molecules, the intrinsic biological properties of the core structure itself may warrant investigation.

In essence, while the utility of this compound as a specialized reagent is established, the full scope of its synthetic potential and its applicability in broader fields like materials science and medicinal chemistry appears to be an underexplored area of research.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 221024-27-7 bldpharm.com |

| Molecular Formula | C₈H₇Br₂N bldpharm.com |

| Molecular Weight | 276.96 g/mol bldpharm.com |

| Appearance | Data not widely available |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

| Solubility | Data not widely available |

Note: Detailed experimental physical properties for this compound are not extensively reported in readily accessible literature, highlighting a gap in the fundamental characterization of this compound.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHARJXLJNOAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dibromoindoline and Analogues

Direct Bromination Approaches

Direct bromination of the indoline (B122111) nucleus presents a straightforward route to 5,7-dibromoindoline. However, achieving the desired 5,7-disubstitution pattern requires careful control over the reaction conditions to manage the regioselectivity of the electrophilic aromatic substitution.

Regioselective Halogenation Strategies

The orientation of incoming electrophiles onto the benzene (B151609) ring of indoline is directed by the activating and ortho-, para-directing amino group. Consequently, direct bromination tends to favor substitution at the 5- and 7-positions. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, particularly at these positions, making them susceptible to electrophilic attack. To achieve dibromination, a sufficient quantity of the brominating agent is necessary to overcome the initial monosubstitution and proceed to the disubstituted product. The control of stoichiometry and reaction time is crucial to prevent over-bromination or the formation of a mixture of mono- and di-substituted products.

Utilizing Brominating Agents and Reaction Conditions

Various brominating agents can be employed for the direct halogenation of indoline. Molecular bromine (Br₂) in a suitable solvent, such as acetic acid, is a common choice. The reaction of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature has been shown to produce a dibrominated product, highlighting the utility of this solvent system in promoting aromatic bromination nih.gov. For more reactive substrates like indoline, this method can be expected to yield the 5,7-dibromo derivative.

N-Bromosuccinimide (NBS) is another widely used reagent for the bromination of aromatic compounds manac-inc.co.jp. It is often used in conjunction with a strong acid, such as sulfuric acid, when dealing with deactivated aromatic rings. However, for an activated system like indoline, the use of NBS alone or with a milder acid catalyst may be sufficient to achieve the desired dibromination manac-inc.co.jpgoogle.com. The reaction conditions, including temperature and solvent, play a significant role in the outcome. For instance, the bromination of activated aromatic systems can be highly selective, and careful selection of reagents and synthetic pathways is necessary to achieve high regioselectivity researchgate.net.

| Brominating Agent | Catalyst/Solvent | General Reaction Conditions | Notes |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid | Room Temperature | Commonly used for activated aromatic rings. |

| N-Bromosuccinimide (NBS) | Sulfuric Acid (for deactivated rings) or various solvents (for activated rings) | Varies (often room temperature for activated systems) | A versatile and easy-to-handle brominating agent. |

Multistep Synthesis Pathways Involving Indoline Precursors

Multistep synthetic routes offer greater control over the final product's structure, often leading to higher yields and purity compared to direct functionalization.

From Substituted Indoles via Reduction Reactions

A common strategy for the synthesis of substituted indolines is the reduction of the corresponding indole (B1671886) derivative. In this approach, 5,7-dibromoindole would be the key intermediate. The synthesis of 5,7-dibromoindole itself can be achieved through various methods, including the direct bromination of indole.

Once 5,7-dibromoindole is obtained, the subsequent reduction of the pyrrole (B145914) ring's double bond yields this compound. Several methods are available for this transformation:

Catalytic Hydrogenation: This is an environmentally friendly method that typically employs a metal catalyst, such as platinum on carbon (Pt/C), and hydrogen gas. The hydrogenation of unprotected indoles can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the indoline product. However, the use of an acid activator, like p-toluenesulfonic acid, in a solvent such as water has been shown to be effective for the hydrogenation of various substituted indoles to their corresponding indolines in excellent yields nih.gov.

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a carboxylic acid (e.g., acetic acid or trifluoroacetic acid) can effectively reduce indoles to indolines researchgate.net. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can also be used for this transformation, typically in an anhydrous etheral solvent like THF ic.ac.ukbyjus.commasterorganicchemistry.comyoutube.comlibretexts.org.

| Reducing Agent/System | Solvent | General Reaction Conditions | Notes |

|---|---|---|---|

| H₂ / Pt/C | Water with p-toluenesulfonic acid | Varies (e.g., elevated pressure and temperature) | A green and efficient method. |

| Sodium Borohydride (NaBH₄) | Carboxylic Acid (e.g., Acetic Acid) | Room temperature or gentle heating | A convenient and effective chemical reduction method. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | Reflux | A powerful reducing agent for a wide range of functional groups. |

From Indoline-2,3-dione Derivatives

Another versatile multistep approach involves the use of indoline-2,3-dione (isatin) derivatives. The synthesis of this compound can be envisioned from 5,7-dibromoisatin.

The synthesis of 5,7-dibromoisatin can be accomplished by the direct bromination of isatin. The subsequent reduction of both carbonyl groups of 5,7-dibromoisatin to methylene groups would yield the desired this compound. A powerful method for this transformation is the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone by reacting the isatin derivative with hydrazine hydrate, followed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The reaction proceeds through the in-situ generation of a hydrazone, which then undergoes base-catalyzed reduction to the corresponding alkane (in this case, the methylene groups of the indoline ring), with the evolution of nitrogen gas libretexts.org. While the Wolff-Kishner reduction is effective for converting carbonyls to methylene groups, it requires harsh basic conditions wikipedia.org.

Alternatively, the carbonyl groups of isatin can be reduced using strong reducing agents like lithium aluminum hydride, which is known to reduce amides to amines masterorganicchemistry.com.

Formation as a Byproduct in Organic Transformations

The formation of this compound as a byproduct is not widely reported in the literature. However, it is conceivable that it could be formed as a minor product in reactions involving the bromination of indoline or N-protected indoline under conditions that are not perfectly regioselective or where over-bromination can occur. For instance, if a synthesis is targeting a mono-brominated indoline, the use of excess brominating agent or prolonged reaction times could potentially lead to the formation of di- and poly-brominated species, including this compound. Similarly, in the synthesis of other brominated indole or indoline derivatives, impurities from the starting materials or side reactions could potentially lead to the formation of this compound. For example, the presence of 5-bromoindole as an impurity in a starting material could lead to the formation of a dibrominated product beilstein-journals.org.

Analysis of Deaminative Cyclization Reactions

Deaminative cyclization reactions typically proceed via the diazotization of a primary aromatic amine, followed by an intramolecular cyclization. The Pschorr cyclization is a classic example of this type of transformation, where an aryldiazonium salt undergoes an intramolecular substitution, often catalyzed by copper, to form a new ring. wikipedia.orgorganicreactions.org This reaction is a variant of the Gomberg-Bachmann reaction and proceeds through a radical mechanism. wikipedia.org

For the synthesis of this compound, a plausible precursor for deaminative cyclization would be 2-(2-amino-3,5-dibromophenyl)ethylamine. The synthesis of this precursor could potentially be achieved through the reduction of a corresponding nitro compound, 2-(2-nitro-3,5-dibromophenyl)acetonitrile, followed by reduction of the nitrile. The Pschorr-Hoppe indole synthesis, which involves the reduction of an o-nitrophenylacetonitrile, provides a precedent for the formation of the initial amino intermediate. researchgate.net

The core of the deaminative cyclization process involves the following steps:

Diazotization: The primary amino group of the precursor, such as 2-(2-amino-3,5-dibromophenyl)ethylamine, is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a highly reactive aryldiazonium salt. wikipedia.org

Intramolecular Cyclization: The generated diazonium salt then undergoes intramolecular cyclization. In the context of the Pschorr reaction, this step is often promoted by a copper catalyst (e.g., copper powder or cuprous salts), which facilitates the decomposition of the diazonium salt to an aryl radical. wikipedia.orgthieme.de This radical then attacks the ethylamino side chain to form the indoline ring.

The general mechanism for the Pschorr cyclization is depicted in the table below:

| Step | Description | Intermediate |

| 1 | Diazotization of the primary aromatic amine with nitrous acid to form an aryldiazonium salt. | Aryldiazonium cation |

| 2 | Single-electron transfer from a copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. | Aryl radical |

| 3 | Intramolecular radical addition of the aryl radical to the side chain to form a new carbon-carbon bond and a five-membered ring intermediate. | Cyclized radical intermediate |

| 4 | Oxidation of the radical intermediate and subsequent proton loss to yield the final indoline product. | Indoline |

Investigation of Reaction Pathway Byproducts

Deaminative cyclization reactions, particularly those involving highly reactive diazonium salt intermediates, are often accompanied by the formation of various byproducts. Understanding these side reactions is crucial for optimizing the synthesis of the target molecule, this compound.

The primary types of byproducts that can be expected from the deaminative cyclization of a 2-(2-amino-3,5-dibromophenyl)ethylamine precursor include:

Phenolic Byproducts: The diazonium group can be displaced by a hydroxyl group from the aqueous reaction medium, leading to the formation of the corresponding phenol. This is a common side reaction in diazotization chemistry.

Azo Coupling Products: The highly electrophilic diazonium salt can react with electron-rich aromatic species present in the reaction mixture, including the starting amine or the indoline product itself, to form colored azo compounds. cdnsciencepub.com

Dimerization Products: The aryl radical intermediate in the Pschorr cyclization can dimerize to form biaryl compounds. cdnsciencepub.com

Products of Intermolecular Reactions: The diazonium salt or the radical intermediate can react with the solvent or other nucleophiles present in the reaction mixture. For example, if the reaction is carried out in an alcohol solvent, alkoxy-substituted byproducts may be formed.

The table below summarizes the potential byproducts and their likely formation pathways:

| Byproduct Type | Formation Pathway | Potential Structure (from 2-(2-amino-3,5-dibromophenyl)ethylamine) |

| Phenol | Nucleophilic substitution of the diazonium group by water. | 2-(2-hydroxy-3,5-dibromophenyl)ethylamine |

| Azo Compound | Electrophilic aromatic substitution of an electron-rich aromatic ring by the diazonium salt. | Azo-coupled dimer of the starting material or product. |

| Biaryl Dimer | Dimerization of the aryl radical intermediate. | Biphenyl derivative formed from two molecules of the precursor. |

| Solvent Adduct | Reaction of the diazonium salt or radical intermediate with the solvent. | e.g., 2-(2-alkoxy-3,5-dibromophenyl)ethylamine if an alcohol is used as solvent. |

The formation of these byproducts can often be minimized by careful control of reaction conditions such as temperature, pH, and the concentration of the diazonium salt. The use of specific catalysts and scavengers can also help to suppress unwanted side reactions and improve the yield of the desired this compound.

Chemical Reactivity and Transformation Pathways of 5,7 Dibromoindoline

Reactivity of the Bromine Substituents

The two bromine atoms on the benzene (B151609) portion of the indoline (B122111) ring are key sites for modification. Their reactivity is typical of aryl halides and enables access to a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The viability of this reaction is highly dependent on the electronic properties of the aromatic system. nih.gov A classic SNAr mechanism proceeds via an addition-elimination pathway, which requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comoup.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgchemistrysteps.com

In the case of 5,7-dibromoindoline, the indoline ring itself is not a strong electron-withdrawing group. Without additional activating groups on the aromatic ring to stabilize the intermediate, the SNAr pathway is generally not favored. Consequently, direct displacement of the bromine atoms by nucleophiles under standard SNAr conditions is not a commonly reported or efficient transformation for this substrate.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions represent the most significant pathway for functionalizing the bromine-substituted positions. Palladium catalysts are frequently employed for these transformations. mdpi.comresearchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide. libretexts.org This reaction is a highly effective method for forming carbon-carbon bonds. Research on the closely related compound, 5,7-dibromoindole, demonstrates that it readily undergoes double Suzuki-Miyaura coupling to yield 5,7-diarylindoles. rsc.orgrsc.org This transformation can be achieved with low catalyst loading in environmentally benign solvents like water. rsc.org

The reaction typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org A variety of arylboronic acids can be used, allowing for the introduction of diverse substituents. Studies on 5,7-dibromoindole show that both electron-donating and electron-withdrawing groups on the arylboronic acid are tolerated, though electron-withdrawing groups can sometimes lead to lower yields. rsc.org

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | H2O | 120 °C, 1 hr (Microwave) | 91% | rsc.org |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | H2O | 120 °C, 1 hr (Microwave) | 85% | rsc.org |

| 4-Chlorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | H2O | 120 °C, 1 hr (Microwave) | 53% | rsc.org |

| Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | H2O | 120 °C, 1 hr (Microwave) | 82% | rsc.org |

Beyond the Suzuki-Miyaura coupling, the bromine substituents on this compound are amenable to other palladium-catalyzed transformations. These reactions provide routes to various functionalized indoline derivatives. Examples of such reactions that are well-established for aryl bromides include:

Heck Reaction: Coupling with an alkene to form a C-C bond.

Sonogashira Reaction: Coupling with a terminal alkyne, typically using both palladium and copper catalysts, to form a C-C bond.

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.

Kumada Coupling: Coupling with a Grignard reagent (organomagnesium halide).

While specific examples for this compound are not extensively documented in all cases, the reactivity of aryl bromides in these transformations is a fundamental aspect of modern organic synthesis. acs.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into a highly reactive organometallic reagent. wikipedia.orgorganicreactions.org This is typically achieved by treating the halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. ethz.ch The reaction proceeds rapidly, with the halogen atom being exchanged for a lithium atom. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For this compound, treatment with one or two equivalents of n-BuLi in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) would be expected to produce the corresponding mono- or di-lithiated indoline species. This process first involves deprotonation of the acidic N-H proton, followed by the halogen-metal exchange. nih.gov The resulting organolithium intermediates are potent nucleophiles and can be reacted with a wide variety of electrophiles to introduce new functional groups. For example, quenching the lithiated intermediate with carbon dioxide (CO₂) would yield a carboxylic acid, while reaction with an aldehyde would produce a secondary alcohol. This method provides a powerful, regioselective strategy for functionalizing the 5- and 7-positions of the indoline ring. ethz.chnih.gov

Reactivity of the Indoline Nitrogen

The nitrogen atom in the this compound core is a secondary amine, which imparts it with characteristic nucleophilic and basic properties. This site can be readily functionalized through various reactions. mdpi.comnih.gov

Common transformations involving the indoline nitrogen include:

N-Alkylation: The nitrogen can act as a nucleophile and react with alkyl halides or other alkylating agents to form N-alkylated 5,7-dibromoindolines. This reaction is a standard method for introducing alkyl groups onto a secondary amine. organic-chemistry.orgnih.govresearchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This is often used to install an amide functional group, which can alter the electronic properties of the molecule or serve as a protecting group.

N-Arylation: The nitrogen can also participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl indolines.

These reactions are fundamental to modifying the indoline core, either to synthesize final target molecules or to protect the nitrogen atom while performing chemical transformations on the bromine-substituted aromatic ring.

N-Functionalization and Protecting Group Strategies

The secondary amine of the indoline core is a key site for synthetic modification. N-functionalization not only serves to introduce diverse substituents but is also crucial for protecting the nitrogen during subsequent reactions on other parts of themolecule.

One of the most common strategies in multi-step syntheses is the protection of the indoline nitrogen to prevent its unwanted participation in reactions as a nucleophile or base. orientjchem.org The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality due to its stability in nucleophilic and basic conditions, and its straightforward removal under acidic conditions or via heating. researchgate.net The protection of an indoline is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O). researchgate.netsigmaaldrich.com This strategy is compatible with Ir-catalyzed C-H borylation, allowing for functionalization at other positions of the heterocycle. nih.gov

Beyond protection, the nitrogen atom can be functionalized through various reactions:

N-Acylation: Indolines can be N-acylated using acylating agents like acyl chlorides or carboxylic acids activated with coupling agents. researchgate.net The use of thioesters as the acyl source in the presence of a base like cesium carbonate provides a chemoselective method for the N-acylation of the related indole (B1671886) scaffold. nih.gov A study on N-acyl-5,7-dinitroindoline, a compound structurally similar to the subject of this article, explored its use as a photoactivated acylating agent for amines. nih.gov

N-Alkylation: The indoline nitrogen can be alkylated using various alkylating reagents. mdpi.com For the related indole scaffold, enantioselective N-alkylation has been achieved using aldimines catalyzed by a dinuclear zinc complex. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, which are established methods for forming C-N bonds with indoles and other N-heterocycles. nih.govnih.govresearchgate.net

Table 1: Selected N-Functionalization Reactions for Indoline and Related Heterocycles

| Reaction Type | Reagents/Catalyst | Substrate Type | Product | Source(s) |

|---|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Indolines, Pyrroles | N-Boc-indoline | researchgate.netsigmaaldrich.com |

| N-Acylation | Thioesters, Cs₂CO₃ | Indoles | N-Acylindole | nih.gov |

| N-Acylation | Carboxylic acids, DCC, DMAP | 5-Substituted Indoles | N-Acylindole | researchgate.net |

| N-Alkylation | Aldimines, Zinc-ProPhenol complex | Indoles | N-Alkylated Indole | nih.gov |

| N-Arylation | Aryl Halides, Pd or Cu catalyst | Indoles | N-Arylindole | nih.govnih.gov |

Reactions Involving Nitrogen Lone Pair Participation

Unlike its aromatic counterpart, indole, where the nitrogen lone pair is delocalized within the π-electron system, the nitrogen lone pair in this compound resides in an sp³-hybridized orbital. This localization makes the nitrogen atom significantly more nucleophilic and basic, similar to a typical secondary dialkylaniline. This enhanced nucleophilicity is the driving force for the N-functionalization reactions discussed previously, such as alkylations and acylations, where the nitrogen atom attacks an electrophilic carbon center. orientjchem.orgnih.gov

The basicity of the indoline nitrogen allows it to be readily protonated by acids. This property is often exploited during aqueous workups to move the molecule into the aqueous phase for purification purposes. The nucleophilic character of the nitrogen is also fundamental to reactions like the aza-Wacker-type cyclization, although in many indole-based systems, N-alkylation can be challenging compared to C3-alkylation due to the weaker nucleophilicity of the indole nitrogen. nih.govmdpi.com However, for indolines, N-alkylation is a more characteristic reaction pathway.

Transformations of the Saturated Pyrrole (B145914) Ring

Oxidation Reactions to Indole or Indolinone Systems

Oxidation of the indoline core is a versatile strategy for accessing both the corresponding aromatic indole and oxidized indolinone (oxindole) structures.

Aromatization to Indoles: The dehydrogenation of the indoline ring to form the corresponding indole is a common aromatization reaction. This transformation can be achieved using various oxidizing agents.

Palladium on Carbon (Pd/C): This is a classic method for the dehydrogenation of indolines, often requiring elevated temperatures. researchgate.net

Manganese Dioxide (MnO₂): Activated manganese dioxide is an effective and widely used reagent for oxidizing indolines to indoles, typically by refluxing in a solvent like benzene. researchgate.netrsc.org It is also used for the oxidation of other nitrogen heterocycles. organic-chemistry.org

Oxidation to Indolinones (Oxindoles): Oxidation of the indoline ring can also occur at the carbon atoms, particularly at the C2 position adjacent to the nitrogen, to yield indolin-2-ones (also known as oxindoles). This transformation often requires the nitrogen to be protected to prevent N-oxidation and direct the reactivity to the carbon framework.

Pyridinium Chlorochromate (PCC): PCC is a versatile oxidizing agent that can be used for the oxidation of indoles and their derivatives to isatins (indole-2,3-diones) or oxindoles. researchgate.netresearchgate.netlibretexts.orgorganic-chemistry.org

Halide Catalysis with Oxone: A green chemistry approach involves the use of halide salts (e.g., KCl) as catalysts with oxone as the terminal oxidant to convert indoles into 2-oxindoles. nih.gov

Other Reagents: Various other reagents, including N-bromosuccinimide (NBS) and meta-chloroperoxybenzoic acid (m-CPBA), are known to oxidize indoles to 2-oxindoles. nih.govresearchgate.net The synthesis of 5-bromo-7-azaindolin-2-one and 1-benzyl-5-bromoindolin-2-one derivatives has been reported, demonstrating the viability of forming halogenated indolinone structures. nih.govmdpi.com

Table 2: Representative Oxidation Reactions of the Indoline/Indole Core

| Starting Material | Reagent(s) | Product Type | Source(s) |

|---|---|---|---|

| Indoline | Manganese Dioxide (MnO₂) | Indole | researchgate.net |

| Indoline | Palladium on Carbon (Pd/C) | Indole | researchgate.net |

| Indole | Pyridinium Chlorochromate (PCC) | Isatin/Oxindole | researchgate.netresearchgate.net |

| Indole | Oxone, KCl (catalyst) | 2-Oxindole | nih.gov |

| N-Acyl Indoline | Various Oxidants | 2-Oxindole | rsc.orgorganic-chemistry.org |

Ring-Opening and Rearrangement Reactions

The saturated pyrrole ring of the indoline scaffold is generally stable. Ring-opening reactions are uncommon without significant activation or specific functional group arrangements. However, rearrangement and ring expansion reactions of the indoline and indole frameworks have been developed to access different heterocyclic systems.

Aza-Semipinacol Rearrangement: Substituted indoline derivatives can undergo rearrangement reactions. For instance, spiro-indoline structures constructed via palladium-catalyzed dearomatization can undergo a stereospecific aza-semipinacol rearrangement under acidic conditions to yield indolenines bearing a C3-quaternary stereocenter. chemrxiv.org

Ring Expansion of the Indole Core: While not starting from an indoline, the ring expansion of the closely related indole system is a notable transformation that highlights the reactivity of the core bicyclic structure. These reactions expand the five-membered pyrrole ring into a six- or seven-membered ring.

One-Carbon Ring Expansion: Indoles can be converted to quinolines through reaction with a carbene, which is often generated from precursors like chloroform or other 1,1-dihaloalkanes. researchgate.netquimicaorganica.org The reaction proceeds via cyclopropanation of the indole 2,3-double bond, followed by a fragmentation-rearrangement cascade. Photolytically generated chlorocarbenes from arylchlorodiazirines have also been used to expand N-alkyl indoles into quinolinium salts. nih.gov

Expansion to Benzazepines: The reaction of indoles with dialkylacetylenedicarboxylates under thermal conditions can lead to highly functionalized benzazepines, representing a two-atom insertion and ring expansion of the pyrrole ring. rsc.org

These rearrangement and ring-expansion methodologies showcase pathways to significantly alter the fundamental indoline/indole skeleton, providing access to a broader range of complex nitrogen-containing heterocyclic structures.

Functionalization Strategies and Synthesis of Derivatives

Arylation and Heteroarylation at Brominated Positions

The bromine atoms at the 5 and 7 positions of 5,7-Dibromoindoline serve as excellent leaving groups for various cross-coupling reactions, particularly those involving palladium catalysis. These reactions are crucial for introducing aryl and heteroaryl moieties onto the indoline (B122111) core.

Synthesis of 5,7-Diarylindolines

Suzuki-Miyaura coupling is a prominent method for the synthesis of diarylated compounds, including 5,7-diarylindolines, starting from aryl or heteroaryl boronic acids or esters and aryl or heteroaryl halides. While much of the reported work focuses on 5,7-dibromoindole, the principles and conditions can often be adapted for this compound. Studies on 5,7-dibromoindole have demonstrated efficient double Suzuki-Miyaura couplings, even with a free N-H group, utilizing palladium catalysts like Pd(PPh₃)₄ in solvents including water. rsc.orgresearchgate.net N-protected 5,7-dibromoindoles also undergo this transformation effectively. rsc.org The ability to perform these couplings on the dibrominated indoline allows for the introduction of two different or identical aryl groups at the 5 and 7 positions, leading to symmetrically or asymmetrically substituted 5,7-diarylindolines. The regioselectivity in such cross-coupling reactions of polyhalogenated aromatics can be influenced by electronic and steric factors, as well as the choice of catalyst and ligands. escholarship.org

Incorporation of Heteroaryl Moieties

Similar to arylation, heteroaryl moieties can be incorporated at the 5 and 7 positions of this compound through palladium-catalyzed cross-coupling reactions with heteroaryl nucleophiles, such as heteroaryl boronic acids or stannanes. The synthesis of poly(5,7-bis(2-thiophene)-indole) from 5,7-dibromoindole and thiophene (B33073) illustrates the potential for incorporating heteroaromatic systems. rsc.orgresearchgate.net This type of functionalization is significant for developing materials with specific electronic or optical properties. The regioselective functionalization of halogenated heteroarenes, including indoles, is an active area of research, with various strategies being developed to control the site of coupling. escholarship.orgrsc.org

Functionalization at the Nitrogen Atom

The nitrogen atom in the indoline ring of this compound is another key site for functionalization, allowing for the introduction of various substituents that can influence the compound's physical, chemical, and biological properties.

Alkylation and Acylation

Alkylation of the nitrogen atom typically involves treating this compound with an alkyl halide or equivalent in the presence of a base. This reaction introduces an alkyl group onto the nitrogen, forming an N-alkyl-5,7-dibromoindoline. Similarly, acylation involves the reaction of this compound with an acyl halide or anhydride, yielding an N-acyl-5,7-dibromoindoline. savemyexams.com These reactions are generally straightforward and can be carried out under various conditions depending on the desired substituent and scale. For instance, N-alkylation of indoles can be achieved using a base like NaH or K₂CO₃ and the corresponding alkylating reagent. mdpi.com The bromine atoms at the 5 and 7 positions in this compound have been noted to prevent undesired alkylation on the aromatic ring during certain N-alkylation procedures, which can be a competing reaction in less substituted indolines. nih.gov

Synthesis of N-Substituted this compound Derivatives

The ability to perform N-alkylation and acylation allows for the synthesis of a wide range of N-substituted derivatives. These modifications can significantly impact the electron density of the indoline core, the molecule's solubility, and its reactivity in subsequent transformations. N-protection strategies, often involving acylation or sulfonylation, are also commonly employed to facilitate functionalization at other positions of the indoline core or to enhance the efficiency of cross-coupling reactions. rsc.orgmdpi.combham.ac.uk The synthesis of N-carbamate protected this compound derivatives has been reported, highlighting the utility of such protecting groups in synthetic sequences. pitt.edu

Functionalization of the Pyrrole (B145914) Ring Carbons

While the bromine atoms on the benzene (B151609) ring are primary sites for functionalization via cross-coupling, the carbon atoms of the pyrrole ring (positions 2 and 3) also offer possibilities for chemical modification. However, functionalization at these positions in indolines can be more challenging and often requires specific methodologies, such as directed C-H functionalization or reactions involving activated intermediates. nih.govkcl.ac.uk

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for selectively modifying different positions of indole (B1671886) and indoline rings. nih.govkcl.ac.ukrsc.org While C-H functionalization of indoles often occurs at the C2 or C3 positions of the pyrrole ring or at the C4 or C7 positions of the benzene ring, for indoline substrates, C-H bond functionalization tends to occur on the benzene ring. nih.gov However, specific strategies or activating groups might enable functionalization of the pyrrole ring carbons in this compound. Reactions involving the C2 and C3 positions are often associated with the inherent reactivity of the pyrrole ring. kcl.ac.uksci-hub.se

Functionalization at the C2 position can involve reactions such as alkylation or arylation, potentially through C-H activation or by utilizing a leaving group at this position. The C3 position is also a site of reactivity, particularly in reactions involving electrophilic substitution or C-H functionalization. kcl.ac.ukclockss.org The presence of the bromine atoms at the 5 and 7 positions and any substituent on the nitrogen atom can influence the regioselectivity and reactivity of transformations on the pyrrole ring.

Research into the functionalization of the pyrrole ring in indolines is ongoing, with new catalytic methods and reaction conditions being developed to achieve site-selective transformations. nih.gov

Introduction of Carbonyl Groups (e.g., Carboxylation, Formylation)

The introduction of carbonyl groups, such as through carboxylation or formylation, represents a significant functionalization pathway for indoline derivatives. These reactions can yield carboxylic acids or aldehydes, which are versatile intermediates for further transformations.

While direct carboxylation or formylation of this compound specifically is not extensively detailed in the immediate search results, related studies on indole and other halogenated aromatic systems provide insights into potential methodologies. Formylation, the introduction of a formyl (-CH=O) group, can be achieved through various methods, including electrophilic aromatic substitution using Vilsmeier-Haack or Duff reactions, or by reaction with carbon nucleophiles like Grignard reagents or organolithium compounds followed by reaction with formamides or orthoformates. Carboxylation, the introduction of a carboxyl (-COOH) group, can involve reactions with carbon dioxide or other carboxylating agents.

Studies on the formylation of indole derivatives highlight the use of reagents such as phosphoryl chloride and DMF in the Vilsmeier-Haack reaction. Reductive carbonylation of aryl halides using carbon monoxide or formic acid as a C1 source has also been explored for the synthesis of aromatic aldehydes and carboxylic acids. These methods, while not explicitly demonstrated for this compound in the provided results, suggest possible routes for introducing carbonyl groups onto the indoline core, potentially after appropriate activation or protection strategies.

Introduction of Carbonyl Groups (e.g., Carboxylation, Formylation)

The incorporation of carbonyl functionalities, such as aldehyde (-CHO) or carboxylic acid (-COOH) groups, into the structure of this compound or its derivatives is a significant synthetic strategy. These carbonyl-containing compounds serve as versatile intermediates for subsequent chemical transformations.

While direct methods specifically for the carboxylation or formylation of this compound are not extensively detailed in the consulted literature, related research on indole and other halogenated aromatic systems provides relevant insights into potential synthetic approaches. Formylation, the introduction of an aldehyde group, can be accomplished through various established procedures. These include electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction, typically employing reagents such as phosphoryl chloride and N,N-dimethylformamide (DMF). The Duff reaction, utilizing hexamethylenetetramine, is another method effective for formylating electron-rich aromatic compounds, including indoles. Alternatively, formyl groups can be introduced via reactions involving carbon nucleophiles, such as the reaction of Grignard reagents or organolithium compounds with N,N-disubstituted formamides or orthoformates.

Carboxylation, the introduction of a carboxylic acid group, can be achieved by reacting organometallic intermediates (derived from halogenated aromatics) with carbon dioxide. Palladium-catalyzed reductive carbonylation of aryl halides has also been explored as a method for synthesizing aromatic aldehydes and carboxylic acids, utilizing carbon monoxide or formic acid as the carbon source. Although these methods have been applied to related indole and aryl halide systems, their direct application to this compound would likely require careful consideration of the substrate's specific reactivity and the potential need for protecting groups.

Examples of related formylated and carboxylated indole derivatives found in the literature include 5,7-dibromoindole-3-carboxaldehyde (PubChem Substance ID: 329766447) and 5,7-dibromo-1H-indole-2,3-dione (5,7-dibromoisatin) (PubChem CID: 139016). The synthesis of 5,7-dibromoindole-3-carboxaldehyde has been reported. 5,7-Dibromoisatin, which contains two carbonyl groups, is also a known compound.

Derivatization at C2 and C3 Positions

The C2 and C3 positions of the indoline ring system in this compound are key sites for derivatization, enabling the construction of more complex molecular architectures, including substituted indolines and spirocyclic compounds.

Research indicates that the C3 position of indoline derivatives can be involved in cyclization reactions. For instance, electrochemical bromocyclization of tryptophol (B1683683) and tryptamine (B22526) derivatives has been shown to lead to C3,C5-dibromocyclized products. This highlights the susceptibility of the C3 position to electrophilic attack or participation in ring-forming reactions.

The synthesis of spiroindolines and spiroindoles, characterized by a spiro junction at the C3 position, is a significant area within indoline chemistry. While specific examples involving this compound were not prominently featured in the search results, the general methodologies for spirocyclization of indoles and oxindoles suggest potential routes for C3 derivatization. These methods often involve reactions that create a new ring system anchored at the C3 carbon.

The presence of the bromine atoms at the C5 and C7 positions of this compound can influence the reactivity and regioselectivity of reactions at the C2 and C3 positions. Studies on related polyhalogenated aromatic systems have shown that the position and nature of halogen substituents can impact the electron distribution and thus the favored sites for reaction, including those involving organometallic intermediates used in coupling reactions or functionalization.

Further research focusing specifically on the reactivity of this compound at the C2 and C3 positions is needed to fully elucidate the scope of functionalization possibilities at these sites. Potential strategies could involve palladium-catalyzed coupling reactions, nucleophilic additions, or cycloadditions, taking into account the directing effects of the bromine substituents.

Applications in Organic Synthesis As a Building Block

Precursor for Advanced Heterocyclic Scaffolds

5,7-Dibromoindoline is utilized as a precursor for the synthesis of advanced heterocyclic scaffolds. The presence of bromine atoms at the 5 and 7 positions of the indoline (B122111) ring provides reactive sites for functionalization through various cross-coupling reactions. These reactions allow for the introduction of diverse substituents, leading to the formation of complex molecular architectures.

Synthesis of Poly(5,7-bis(2-thiophene)-indole)

This compound derivatives can serve as key intermediates in the synthesis of conjugated polymers like poly(5,7-bis(2-thiophene)-indole) (BTI). researchgate.netrsc.org Poly(5,7-bis(2-thiophene)-indole) is synthesized from 5,7-bis(2-thiophene)-indole, which is prepared from 5,7-dibromoindole and thiophene (B33073). researchgate.netrsc.org While the search results specifically mention 5,7-dibromoindole (CID 36132-08-8) sigmaaldrich.com in the context of this polymer synthesis, this compound, being a related indoline structure, could potentially be transformed into the indole (B1671886) derivative or used in analogous coupling strategies depending on the specific synthetic route. These polymers are of interest for applications in organic materials, such as electrochromic devices. researchgate.netrsc.org

Building Block in the Synthesis of Functional Organic Materials

Diarylindoles, which can be synthesized from dibromoindoles like 5,7-dibromoindole, are considered useful building blocks in organic materials chemistry, often exhibiting fluorescent properties. rsc.org The synthesis of 5,7-diaryl and diheteroaryl indoles has been explored using methods like the Suzuki-Miyaura coupling, starting from 5,7-dibromoindole. rsc.org This highlights the potential of dibromoindoline derivatives, after conversion to the indole form, as versatile building blocks for creating functional organic materials with tailored electronic and optical properties.

Intermediate in the Synthesis of Related Indole Compounds

This compound can function as an intermediate in the synthesis of other substituted indole compounds. The regioselective functionalization of the dibrominated core allows for the preparation of indole derivatives with specific substitution patterns. For example, studies have explored the synthesis of 5,7-disubstituted indoles via selective lithium-bromine exchange reactions of 1-alkyl-5,7-dibromoindoles, followed by reaction with various electrophiles. researchgate.net This demonstrates how the dibromoindoline scaffold, or its oxidized form 5,7-dibromoindole, can be a starting point for accessing a range of related indole structures with potential applications. Related compounds like this compound-2,3-dione (CID 425820) also exist and are used as building blocks. chem960.comambeed.combldpharm.com

Role in the Development of New Synthetic Methodologies

The reactivity of the carbon-bromine bonds in this compound makes it a valuable substrate for developing new synthetic methodologies, particularly in the field of transition metal-catalyzed cross-coupling reactions. The ability to selectively functionalize one or both bromine atoms allows for the exploration of novel reaction conditions and catalyst systems. For instance, the development of efficient Suzuki-Miyaura coupling approaches for the synthesis of 5,7-diarylindoles from 5,7-dibromoindole in water exemplifies the role of such dibrominated heterocycles in advancing green chemistry approaches in organic synthesis. rsc.orgacs.org The study of site-selective cross-coupling reactions on polyhalogenated heteroarenes, including indoles, is an active area of research, contributing to the development of more precise and efficient synthetic routes. nih.gov

Mechanistic Investigations of Reactions Involving 5,7 Dibromoindoline

Mechanistic Pathways of Formation Reactions

The synthesis of 5,7-dibromoindoline and related indoline (B122111) structures can proceed through diverse mechanistic pathways, often involving intramolecular cyclization events.

Intramolecular SN2 Substitution Mechanisms

Intramolecular SN2 cyclization is a significant pathway in the formation of cyclic systems, including indolines. This mechanism typically involves a nucleophilic nitrogen atom within a precursor molecule attacking an electrophilic carbon center, often bearing a leaving group, in an intramolecular fashion. The reaction proceeds in a concerted manner, with bond formation and bond breaking occurring simultaneously at the transition state youtube.com. This leads to an inversion of stereochemistry at the carbon undergoing nucleophilic attack youtube.commasterorganicchemistry.com.

In the context of indoline synthesis, an intramolecular SN2 mechanism could involve a nitrogen atom of an appropriately substituted precursor attacking a carbon atom on an adjacent chain or ring, leading to the formation of the five-membered indoline ring. For instance, deaminative cyclization reactions have been shown to proceed via intramolecular SN2 substitution, resulting in the formation of cyclic products with inverted configuration at the cyclized carbon. rsc.org. The leaving group ability is crucial in such reactions, with good leaving groups facilitating the SN2 process youtube.comlibretexts.org.

While direct examples detailing the intramolecular SN2 synthesis specifically of this compound were not extensively found, the principle of intramolecular SN2 cyclization is a well-established method for constructing nitrogen-containing heterocycles like indolines from suitable precursors. The presence of the bromine atoms on the aromatic ring of this compound would influence the electronic properties of the molecule, potentially affecting the nucleophilicity of the nitrogen atom and the reactivity of electrophilic centers in a precursor molecule.

Rearrangement Processes

Rearrangement reactions can also play a role in the synthesis of indoline frameworks. These processes involve a reorganization of the atoms within a molecule, leading to an isomeric product. Several types of rearrangements are known in organic chemistry, such as sigmatropic rearrangements or rearrangements involving carbocation intermediates.

The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, involves a rearrangement step of a phenylhydrazone under acidic conditions mdpi.compharmaguideline.com. This rearrangement, often described by the Robinson mechanism, includes tautomerization, carbon-carbon bond formation, cyclization with elimination of ammonia, and finally aromatization to form the indole ring mdpi.com. While this specifically produces indoles (aromatic), related rearrangement strategies could potentially be involved in creating the indoline (saturated) ring system or functionalizing it.

Another type of rearrangement, the Beckmann rearrangement, involves the acid-catalyzed rearrangement of oximes to amides or nitriles masterorganicchemistry.combyjus.com. While not directly forming the indoline core, such rearrangements could be part of a synthetic sequence leading to indoline precursors or functionalized indolines. masterorganicchemistry.combyjus.com.

Rearrangement processes have also been observed in cascade reactions leading to indoline structures. For example, a cascade reaction involving Ugi, ring expansion, pseudo-Dieckmann condensation, and rearrangement steps has been reported for the synthesis of indoline-piperidinones. rsc.org.

In the context of this compound, rearrangement processes might be involved in synthetic routes that functionalize pre-existing indoline systems or in the formation of the dibrominated aromatic ring before or during cyclization. For instance, oxidative rearrangement of 5,7-dibromo-L-tryptophan has been shown to yield 5,7-dibromoindole-3-carbonitrile, implying a rearrangement of the alanyl side chain. nih.gov.

Reaction Kinetics and Rate-Determining Steps

Understanding the kinetics of reactions involving this compound provides insights into the reaction rates and the factors that influence them. Identifying the rate-determining step is crucial for optimizing reaction conditions and improving efficiency.

Reaction kinetics are typically studied by monitoring the change in concentration of reactants or products over time. The rate law, determined experimentally, expresses the dependence of the reaction rate on the concentrations of the species involved in the rate-determining step.

Studies on the kinetics of indoline formation reactions have identified different rate-determining steps depending on the specific reaction conditions and catalysts used. For example, in a copper-catalyzed cyclization of N-aryl enaminones to form indoles, the C-C bond forming reaction was found to be the rate-determining step. nih.gov. In another indoline formation catalyzed by a cobalt(III)-carbene radical intermediate, the formation of the diazo compound from tosyl hydrazone precursors was suggested as the rate-limiting step, although the ring-closing step also had a relatively high barrier. d-nb.inforesearchgate.net.

Role of Steric and Electronic Effects in Regioselectivity

Steric and electronic effects play a critical role in determining the regioselectivity of reactions involving this compound. Regioselectivity refers to the preference for bond formation or cleavage at a specific site within a molecule where multiple reactive sites are possible.

Steric effects arise from the spatial arrangement of atoms and groups within a molecule, influencing the accessibility of reactive sites and the stability of transition states. Bulky substituents can hinder the approach of reagents to nearby reactive centers, favoring reactions at less sterically encumbered positions.

Electronic effects, such as inductive and resonance effects, influence the electron density distribution within a molecule, affecting the reactivity of different sites towards electrophiles or nucleophiles. Electron-donating groups increase electron density, making a site more attractive to electrophiles, while electron-withdrawing groups decrease electron density, making a site more susceptible to nucleophilic attack. The bromine atoms in this compound are electron-withdrawing, which would influence the electron density of the indoline ring system.

The combined influence of steric and electronic effects dictates the preferred site of reaction. In the synthesis of substituted indoles and indolines, these effects are known to control regiochemistry. For example, in C-H insertion reactions to form indolines, the regiochemistry was found to be influenced by a competition between electronic factors that favor carbocation stability and the steric demands of the catalyst and substrate. nih.gov. Similarly, in the regioselective dibromination of methyl indole-3-carboxylate, the position of bromination was controlled, yielding the 5,6-dibromo isomer. rsc.orgrsc.orgresearchgate.net.

In polar cycloaddition reactions involving indoline derivatives, steric and electronic effects are key factors impacting regioselectivity and stereoselectivity. acs.org. The regiochemistry can be controlled by the nature of the reacting species and the presence of catalysts. acs.org.

For this compound, the bromine atoms at positions 5 and 7 introduce significant electronic and steric perturbations to the indoline core. These substituents will direct electrophilic aromatic substitution to the remaining unsubstituted positions on the six-membered ring. Additionally, the electron-withdrawing nature of bromine can affect the basicity and nucleophilicity of the nitrogen atom, influencing reactions where the nitrogen acts as a nucleophile or a ligand in metal-catalyzed transformations. Studies on the regioselective hydrodebromination of polybrominated indoles highlight how substituents influence reactivity and the outcome of catalytic reactions. researchgate.net.

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is widely employed in the synthesis and functionalization of indoline derivatives, including this compound. These reactions proceed through catalytic cycles involving a series of steps where the metal catalyst facilitates the transformation of reactants into products and is regenerated at the end of the cycle. Transition metals are effective catalysts due to their ability to exist in multiple oxidation states and coordinate with various ligands and substrates. physicsandmathstutor.comacs.org.

A typical catalytic cycle involves steps such as oxidative addition, reductive elimination, insertion, and transmetallation. The specific steps and intermediates in a catalytic cycle depend on the metal, ligands, and the nature of the reaction.

Palladium catalysis is particularly prevalent in indole and indoline synthesis, notably in cross-coupling reactions and cyclization protocols. The Larock indole synthesis, for instance, is a palladium-catalyzed annulation of ortho-iodoanilines with internal alkynes, proceeding through a catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination. ub.eduthieme-connect.com. The regioselectivity in such reactions can be influenced by steric and electronic factors and the coordination of the alkyne to the palladium center. ub.edu.

Copper catalysis has also been utilized for indoline synthesis, involving domino amidation/intramolecular nucleophilic substitution processes. thieme-connect.com. Computational studies have explored the catalytic cycles of copper-catalyzed indole synthesis, identifying key intermediates and rate-determining steps. nih.gov.

Other transition metals, such as ruthenium, rhodium, cobalt, and gold, have been employed in catalytic systems for the synthesis of indoles and indolines, each with distinct catalytic cycles and reaction pathways. d-nb.inforesearchgate.netmdpi.comsci-hub.seresearchgate.netjpionline.orgacs.orgacs.org. These catalytic transformations can involve diverse mechanisms, including C-H activation, cyclization, and rearrangement steps, often proceeding through complex intermediates like metal-carbene radicals. d-nb.inforesearchgate.netacs.org.

Computational and Theoretical Studies of 5,7 Dibromoindoline

Electronic Structure Calculations

Electronic structure calculations are fundamental in computational chemistry, aiming to solve or approximate the time-independent Schrödinger equation for a molecular system. These calculations provide information about the distribution of electrons within a molecule and the associated energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for electronic structure calculations due to its favorable balance between computational cost and accuracy for many chemical systems. DFT methods approximate the electronic exchange and correlation energies based on the electron density. They are frequently applied to determine optimized molecular geometries, calculate vibrational frequencies, and compute electronic properties such as molecular orbital energies, ionization potentials, and electron affinities. scielo.org.mxrsc.orgdergipark.org.trnih.gov DFT has been employed in studies involving dibromoindole derivatives and related heteroaromatic systems to investigate their electronic and structural characteristics. wuxiapptec.com.cnresearchgate.netlib4ri.chkuleuven.be The choice of specific DFT functional and basis set can influence the accuracy of the results, and various combinations are used depending on the specific property being investigated. rsc.orgnih.gov

Hartree-Fock and Post-Hartree-Fock Methodologies

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. ku.dkhi.islibretexts.org While computationally less demanding than more advanced methods, HF theory neglects electron correlation, which is essential for accurately describing many chemical phenomena. libretexts.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster methods (e.g., CCSD(T)), build upon the HF solution by incorporating electron correlation effects. nih.gov These methods generally offer higher accuracy than DFT but come with a significantly greater computational cost, limiting their application to smaller systems or requiring approximations. nih.gov While specific post-HF studies on 5,7-Dibromoindoline were not found, these methodologies represent a hierarchy of theoretical approaches available for obtaining more accurate electronic structure information when necessary. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that are delocalized over the entire molecule. mit.edulibretexts.org Analysis of these orbitals, particularly the frontier molecular orbitals (FMOs), provides crucial insights into a molecule's reactivity and spectroscopic properties. scielo.org.mxrsc.orgchalcogen.romasterorganicchemistry.com

HOMO-LUMO Interactions and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy difference between the HOMO and LUMO (the band gap) is a key indicator of a molecule's electronic stability and its propensity to undergo electronic transitions. scielo.org.mxrsc.orgdergipark.org.trchalcogen.ro A smaller HOMO-LUMO gap often correlates with higher chemical reactivity and can influence optical properties. scielo.org.mxchalcogen.ro Computational methods, including DFT, are commonly used to calculate the energies and visualize the spatial distribution of HOMO and LUMO. scielo.org.mxrsc.orgdergipark.org.trchalcogen.ro Studies on related indole (B1671886) and dibromoindole compounds have utilized HOMO-LUMO analysis to understand their electronic behavior and interactions. scielo.org.mxrsc.orgwuxiapptec.com.cn The spatial distribution of electron density in the HOMO and LUMO can indicate the sites most likely to participate in donation or acceptance of electrons during chemical reactions. scielo.org.mxrsc.orgchalcogen.ro

"String-of-Pearls" LUMO Lobes and Halogen-Metal Exchange Selectivity

Specific features of LUMO lobes can be particularly informative regarding reaction selectivity. The concept of "String-of-Pearls" shaped LUMO lobes along carbon-halogen bonds has been correlated with the regioselectivity observed in halogen-metal exchange reactions. wuxiapptec.comwuxibiology.com These distinctive lobes, particularly the terminal lobe extending further in space, are thought to facilitate the interaction with organometallic reagents. wuxiapptec.comwuxibiology.com For N-methyl-5,7-dibromoindole, analysis of its LUMO+2 revealed characteristic lobes along the C-Br bonds. The lobes at the C7 position were found to be significantly larger than those at the C5 bromide, which aligns with the observed haloselectivity in reactions involving this compound. wuxiapptec.comwuxibiology.com This suggests that the spatial extent and shape of these unoccupied orbitals play a critical role in directing the site of metalation. wuxiapptec.comwuxibiology.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, computational studies can map out reaction pathways and determine the energy barriers associated with each step. whiterose.ac.uk This allows for the identification of the most favorable reaction channels and provides insights into the factors governing reaction rates and selectivity. whiterose.ac.uk For reactions involving halogenated compounds like this compound, computational studies can help elucidate the mechanism of transformations such as halogen-metal exchange, which is a crucial step in many synthetic routes. wikipedia.orgfrontiersin.org By modeling the interaction between the organometallic reagent and the carbon-halogen bond, computational methods can provide a detailed understanding of the transition state structure and the factors that influence the regioselectivity, as suggested by the LUMO analysis. wuxiapptec.comwuxibiology.comwikipedia.org While detailed computational studies specifically on the reaction mechanisms of this compound were not extensively found, the principles and methodologies applied to similar halogenated aromatic and heteroaromatic systems are directly applicable. wuxiapptec.comwuxibiology.comwhiterose.ac.uk

Transition State Characterization

Transition state characterization in computational chemistry involves identifying and describing the high-energy molecular configuration that exists momentarily at the point of maximum potential energy along a reaction pathway. This state represents the saddle point on the potential energy surface connecting reactants and products. Computational methods, typically employing quantum mechanics calculations, are used to locate these transition states. Characterization involves determining the geometry of the transition state, calculating its energy, and verifying its identity by ensuring it has one and only one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. Analyzing the structure and energy of the transition state provides crucial insights into the reaction mechanism and the activation energy barrier. Without specific research found on the transition state characterization of this compound in particular reactions, a detailed discussion with specific data cannot be provided here.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping involves calculating the potential energy of a molecular system for various arrangements of its atoms libretexts.org. A PES is a conceptual landscape where the coordinates represent the molecular geometry and the elevation represents the potential energy libretexts.org. Mapping the PES allows for the identification of stable structures (minima), transition states (saddle points), and reaction pathways connecting them libretexts.orguni-leipzig.de. Computational techniques, such as ab initio methods or Density Functional Theory (DFT), are used to calculate the energy at different molecular geometries mdpi.com. Scanning the PES involves systematically varying one or more internal coordinates (like bond lengths or angles) and calculating the energy at each step uni-muenchen.descm.com. This provides a profile of energy changes during processes like bond rotation, bond breaking, or bond formation researchgate.net. While general principles of PES mapping are well-established, specific data pertaining to the PES of this compound related to its reactivity or structural changes were not identified in the surveyed literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds libretexts.orgscribd.com. These different arrangements, known as conformers, typically have different energies and can influence a molecule's physical and chemical properties libretexts.org. Computational methods, such as force field calculations or quantum mechanics, are used to explore the conformational space of a molecule and determine the relative energies and populations of its stable conformers memphis.edu.

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom researchgate.netchemcomp.com. MD simulations provide insights into the dynamic behavior of molecules, including conformational changes, interactions with solvents, and transitions between different states over time chemcomp.comresearcher.life. By simulating molecular motion at a given temperature, MD can explore the flexibility of a molecule and sample its various conformations according to a chosen force field or potential energy function. While MD simulations are widely used in studying biological and chemical systems, specific reported MD simulations focused on the conformational dynamics of this compound were not found in the conducted literature search.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal is influenced by its electronic environment, while the splitting pattern (multiplicity) is determined by the number of neighboring protons. The integration of a signal is proportional to the number of protons it represents.

For 5,7-Dibromoindoline, ¹H NMR would typically show signals corresponding to the protons on the indoline (B122111) ring system. The protons on the saturated five-membered ring (the indoline part) would generally appear in a different chemical shift region compared to the aromatic protons on the six-membered ring. The presence and position of the bromine atoms at the 5 and 7 positions would influence the chemical shifts and splitting patterns of the aromatic protons. Research on related bromoanilines shows aromatic proton signals in the range of 6.4 to 7.4 ppm, depending on the specific bromination pattern and solvent nih.gov. While specific ¹H NMR data for this compound was not directly found, studies on related indoline derivatives and bromoanilines provide insights into expected chemical shift ranges and coupling patterns for similar proton environments nih.govacrospharma.co.kr.

For this compound, the ¹³C NMR spectrum would show signals for the eight carbon atoms of the indoline core. The carbons directly attached to the bromine atoms would typically exhibit distinct chemical shifts compared to the other aromatic and aliphatic carbons. Studies on related bromo-substituted aromatic and indoline-like compounds show ¹³C NMR signals in various ranges depending on their position and substituents acrospharma.co.kr. Analysis of the ¹³C NMR spectrum helps confirm the presence of the expected carbon skeleton and the positions of the bromine substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This technique is crucial for confirming the molecular formula of a synthesized compound.

For this compound (C₈H₇Br₂N), mass spectrometry would typically show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two common isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion region in the mass spectrum would exhibit a characteristic isotopic pattern with multiple peaks. This pattern is a strong indicator of the presence and number of bromine atoms in the molecule. Fragmentation of the molecule in the mass spectrometer can also provide structural information based on the m/z values of the fragment ions. Research on related compounds, such as this compound-2,3-dione, has utilized mass spectrometry for characterization. General mass spectrometry techniques involve the detection and processing of ion signals to generate a spectrum.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present and the bonding within the molecule.

IR spectroscopy measures the absorption of infrared radiation by the molecule as specific bonds vibrate at characteristic frequencies. Raman spectroscopy, on the other hand, measures the inelastic scattering of light as it interacts with molecular vibrations, providing complementary information to IR.

For this compound, both IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the N-H bond (from the indoline nitrogen), C-H bonds (aromatic and aliphatic), C-C bonds (aromatic and aliphatic ring systems), and C-N bonds. The presence of bromine atoms also influences the vibrational modes of the aromatic ring. While specific IR or Raman spectra for this compound were not found, IR spectra for related compounds like 5,7-dibromo-8-hydroxyquinoline are available and show characteristic absorption bands. General principles of IR spectroscopy relate absorption bands to specific functional group vibrations, while Raman spectroscopy provides a complementary fingerprint based on changes in polarizability during vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, revealing the positions of the atoms and thus the molecular structure in the solid state.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is primarily used to study electronic transitions within a molecule, particularly those involving π electrons in conjugated systems and non-bonding (n) electrons.

Advanced Research Directions and Future Perspectives

Design and Synthesis of Novel 5,7-Dibromoindoline-Based Compounds

The design and synthesis of novel compounds based on the this compound core are driven by the potential to create molecules with tailored properties for various applications. Research in this area often focuses on functionalizing the indoline (B122111) scaffold at different positions, leveraging the reactivity of the bromine atoms at the 5 and 7 positions.